Lipophilicity (XLogP3) Differentiation: 2-Fluorophenyl vs. 2-Bromophenyl and 4-Trifluoromethylphenyl Analogs
The target compound's computed XLogP3 of 2.4 places it in a moderate lipophilicity window favorable for both passive permeability and aqueous solubility, distinguishing it from the heavier halogen analogs [1]. The 2-bromophenyl analog (C18H17BrN2O2, MW 373.2) is predicted to have a higher logP (approximately 2.8–3.2 based on the Hansch π constant for Br vs. F, Δπ ≈ +0.5 to +0.8) [2]. The 4-trifluoromethylphenyl analog (C19H17F3N2O2, MW 362.4) is predicted to have a logP approximately 2.9–3.3 (Δπ for CF3 vs. F ≈ +0.5 to +0.9). Lower lipophilicity in the 2-fluorophenyl compound is generally associated with reduced off-target protein binding, lower phospholipidosis risk, and improved oral absorption metrics [3][4]. These values are computationally derived; experimental logP/logD7.4 measurements for this specific compound have not been reported in the peer-reviewed literature.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | 2-Bromophenyl analog: estimated logP ~2.8–3.2; 4-CF3-phenyl analog: estimated logP ~2.9–3.3 |
| Quantified Difference | ΔlogP ≈ 0.4–0.9 units lower for the 2-fluorophenyl compound vs. heavier halogen analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem); experimental confirmation pending |
Why This Matters
Lower lipophilicity of the 2-fluorophenyl compound predicts improved developability profile (better solubility, lower non-specific binding) versus brominated or trifluoromethylated analogs, guiding selection for lead optimization programs where balancing potency and ADME properties is critical.
- [1] PubChem Compound Summary for CID 71806989. National Center for Biotechnology Information (2024). XLogP3 value retrieved from Computed Properties section. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (π constants for Br = 0.86, F = 0.14, CF3 = 0.88). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
- [4] Testa B, Crivori P, Reist M, Carrupt PA. The influence of lipophilicity on the pharmacokinetic behavior of drugs: concepts and examples. Perspect Drug Discov Des. 2000;19:179-211. View Source
